HWY 5069
CAS No.: 914917-58-1
Cat. No.: VC0020774
Molecular Formula: C31H45BrFN
Molecular Weight: 530.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914917-58-1 |
|---|---|
| Molecular Formula | C31H45BrFN |
| Molecular Weight | 530.61 |
| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide |
| Standard InChI | InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | PLXSMZZHSACBNH-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-] |
Introduction
Chemical Identity and Structure
HWY 5069, with the CAS number 914917-58-1, is an isoquinolinium bromide derivative containing a fluorinated dihydroisoquinoline core structure. Its complete chemical identity is characterized by specific molecular parameters and structural identifiers that facilitate its precise identification in chemical databases and research literature.
Basic Chemical Properties
HWY 5069 possesses distinctive chemical properties that define its physical characteristics and potential interactions in biological systems.
| Property | Value |
|---|---|
| CAS Number | 914917-58-1 |
| Molecular Formula | C31H45BrFN |
| Molecular Weight | 530.61 g/mol |
| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide |
| Chemical Class | Isoquinolinium derivative |
The compound features a specific structural arrangement that contributes to its biological activity and selectivity. Its structure incorporates a dihydroisoquinolinium core with a fluorine substituent, a long undecyl chain, and a 4-tert-butylphenyl group connected via a methylene bridge .
Structural Identifiers
For computational chemistry and database purposes, HWY 5069 is characterized by the following structural identifiers that precisely encode its molecular configuration:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1 |
| Standard InChIKey | PLXSMZZHSACBNH-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCC1=N+CC3=CC=C(C=C3)C(C)(C)C.[Br-] |
| MDL Number | MFCD09840675 |
These identifiers enable researchers to access precise structural information about the compound across different chemical databases and computational platforms .
Biological Activity and Mechanism of Action
HWY 5069 demonstrates significant biological activity, particularly in the context of MAPK signaling pathways in fission yeast. Its selective inhibitory effects make it a valuable tool for studying specific cellular signaling mechanisms.
Inhibitory Profile
The compound exhibits remarkable selectivity in its inhibitory profile, targeting specific components of cellular signaling pathways while sparing others.
In extensive research published in Chemistry and Biology, HWY 5069 was found to inhibit the proliferation of wild-type Schizosaccharomyces pombe and various mutant strains, with the notable exception of the spc1Δ mutant. This selectivity profile suggests that the compound's antiproliferative effects are mediated specifically through the Spc1 kinase pathway .
The inhibitory potency of HWY 5069 is characterized by the following parameters:
| Parameter | Value | Context |
|---|---|---|
| Minimal Inhibitory Concentration (MIC) | 3.76 μM | Inhibition of S. pombe proliferation |
| IC50 | 16.4 μM | In vitro inhibition of Spc1 kinase activity |
| Inhibition Type | Competitive | With respect to substrate binding |
These quantitative measures underscore the compound's potency and specificity as an inhibitor of Spc1 kinase activity .
Selectivity Profile
What distinguishes HWY 5069 from many other kinase inhibitors is its remarkable selectivity. The compound demonstrates high specificity for the Spc1 kinase, without significantly affecting other kinases in the MAPK cascades of fission yeast or mammals, including functional homologs of Spc1 .
This selective inhibition makes HWY 5069 particularly valuable for studying the specific roles of Spc1 in cellular processes without the confounding effects that would arise from simultaneous inhibition of multiple kinases. The compound's selectivity profile was established through comprehensive screening against a panel of kinases, confirming its specificity for Spc1 .
Research Development and Applications
HWY 5069 emerged from systematic screening efforts focused on identifying selective inhibitors of kinases in MAPK cascades, particularly those derived from isoquinoline ring structures related to the protoberberine backbone.
Discovery and Development
The compound was developed by Hanwha Chemical Research and Development and has been patented (U.S. Patent 6,030,978). Its discovery represents a significant advancement in the field of selective kinase inhibitors, as most previously identified compounds tended to inhibit multiple kinases simultaneously .
The development of HWY 5069 involved screening a derivative library based on isoquinoline ring structures, which led to the identification of this compound as a highly selective inhibitor of Spc1 kinase. This research was supported by funding from various sources, including the 21C Frontier Microbial Genomics and Application Center Program, Ministry of Science & Technology (MG05-0203-1-0) of Republic of Korea, and the Yonsei University Research Fund .
Research Applications
As a selective inhibitor of Spc1 kinase, HWY 5069 serves as a valuable tool for investigating the specific roles of this kinase in cellular processes. Researchers can use this compound to selectively inhibit Spc1 activity without affecting other kinases, allowing for more precise studies of Spc1-dependent cellular functions .
The compound has been used to study the role of Spc1 in various processes in Schizosaccharomyces pombe, including stress responses, cell cycle regulation, and cellular proliferation. Its high selectivity makes it particularly useful for dissecting the specific contributions of Spc1 to these processes .
| Supplier | Catalog Number | Purity | Stock Status |
|---|---|---|---|
| VulcanChem | VC0020774 | Not specified | Available for inquiry |
| A2B Chem | AH90032 | Not specified | Typically in stock |
| Fine Technology Industries | FT-0669089 | 98% | Not available |
| CymitQuimica | TR-H005069 | Min. 95% | Discontinued |
| TargetMol | T68368 | Not specified | Available (6-8 weeks) |
This diverse supplier network ensures that researchers can access the compound for various research applications, though availability and pricing may vary .
Future Research Directions
Given the selective nature of HWY 5069 as a Spc1 kinase inhibitor, several promising research directions could further expand its utility and applications.
Structure-Activity Relationship Studies
One important area for future research involves comprehensive structure-activity relationship (SAR) studies to identify the structural features of HWY 5069 that contribute to its selective inhibition of Spc1 kinase. By systematically modifying various aspects of the compound's structure and evaluating the effects on inhibitory activity and selectivity, researchers could gain valuable insights into the molecular basis of its selective action .
Such studies could potentially lead to the development of even more selective and potent Spc1 inhibitors, as well as compounds targeting other specific kinases in MAPK cascades. This approach could significantly expand the toolkit available for studying these important signaling pathways .
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